molecular formula C17H19NO2 B5432725 2-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)ethanamine

Cat. No. B5432725
M. Wt: 269.34 g/mol
InChI Key: XWYIJVJOGXCWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)ethanamine, commonly referred to as 2C-B, is a synthetic psychoactive substance belonging to the phenethylamine family. It was first synthesized by Alexander Shulgin in 1974 and gained popularity in the 1990s as a recreational drug due to its euphoric and hallucinogenic effects. However, recent scientific research has focused on its potential therapeutic applications, particularly in the treatment of mental health disorders.

Mechanism of Action

The mechanism of action of 2C-B involves its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in the activation of downstream signaling pathways that lead to altered states of consciousness and potential therapeutic effects. Additionally, 2C-B has been shown to have affinity for other receptors such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-B are complex and not fully understood. Studies have shown that it can induce altered states of consciousness, including visual and auditory hallucinations, changes in mood and perception, and increased introspection. Additionally, 2C-B has been shown to have potential therapeutic effects in the treatment of mental health disorders such as depression, anxiety, and PTSD.

Advantages and Limitations for Lab Experiments

One advantage of using 2C-B in lab experiments is its unique chemical structure, which allows it to interact with serotonin receptors in the brain and potentially produce therapeutic effects. Additionally, its psychoactive effects make it a useful tool for studying altered states of consciousness and their potential therapeutic applications. However, one limitation is its potential for abuse and misuse, which may complicate research efforts and limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 2C-B. One potential area of focus is its potential therapeutic applications in the treatment of mental health disorders such as depression, anxiety, and PTSD. Additionally, further research is needed to better understand its mechanism of action and potential side effects. Finally, research efforts should focus on developing safer and more effective methods for synthesizing and purifying 2C-B for use in lab experiments and potential therapeutic applications.

Synthesis Methods

The synthesis of 2C-B involves the reaction of 2,5-dimethoxybenzaldehyde with 2-methylbenzylamine in the presence of a reducing agent such as sodium borohydride. This results in the formation of 2-(1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)ethanamine, which can be purified through various methods, including recrystallization and column chromatography.

Scientific Research Applications

Recent scientific research has focused on the potential therapeutic applications of 2C-B, particularly in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that 2C-B has a unique chemical structure that allows it to interact with serotonin receptors in the brain, leading to altered states of consciousness and potential therapeutic effects.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-4-2-3-5-15(13)11-18-9-8-14-6-7-16-17(10-14)20-12-19-16/h2-7,10,18H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYIJVJOGXCWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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